Girard's Reagent P-d5

Description

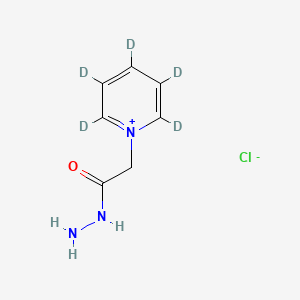

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-GWVWGMRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Girard's Reagent P-d5 in Modern Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sensitive and quantitative bioanalysis, Girard's Reagent P-d5 has emerged as a critical tool for the mass spectrometric analysis of carbonyl-containing compounds. This deuterated derivatizing agent offers a multifaceted approach to overcoming common challenges in the analysis of low-abundance, poorly ionizable molecules such as steroids, oxysterols, and aldehydes. By introducing a permanent positive charge and a stable isotopic label, this compound significantly enhances ionization efficiency and enables robust quantification, making it an invaluable asset in clinical diagnostics, pharmaceutical development, and biochemical research.[1][2]

Core Principles of this compound Derivatization

This compound is the deuterated form of Girard's Reagent P, a cationic hydrazine (B178648) derivative.[1][2] Its utility in mass spectrometry stems from its ability to selectively react with the ketone and aldehyde functional groups of target analytes. This reaction, known as a Girard reaction, forms a stable hydrazone derivative.[3]

The key advantages conferred by this derivatization are:

-

Enhanced Ionization Efficiency: The pyridinium (B92312) moiety of the reagent carries a permanent positive charge. This "charge-tagging" dramatically improves the ionization of the derivatized analyte, particularly in electrospray ionization (ESI) mass spectrometry, leading to substantial increases in signal intensity.[4][5]

-

Isotopic Labeling for Quantification: The five deuterium (B1214612) atoms on the pyridine (B92270) ring serve as a stable isotope label.[2] This allows for the use of this compound as an internal standard in stable isotope dilution assays, a gold-standard method for accurate and precise quantification in complex biological matrices.[6][7]

-

Predictable Fragmentation: The resulting hydrazone derivatives exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). A common and diagnostically useful fragmentation is the neutral loss of the pyridine-d5 (B57733) moiety, which can be leveraged for selective screening and identification of all derivatized analytes in a sample.[3][7]

-

Improved Chromatography: The derivatization can also improve the chromatographic behavior of certain analytes.

Key Applications in Research and Development

The unique properties of this compound make it suitable for a wide range of applications where sensitive and accurate quantification of carbonyl compounds is crucial.

-

Steroid and Oxysterol Analysis: The analysis of endogenous steroids and oxysterols is often hampered by their low concentrations and poor ionization. Derivatization with this compound has been successfully applied to the quantitative analysis of ketosteroids like testosterone, androstenedione (B190577) (AD), and dehydroepiandrosterone (B1670201) (DHEA) in human serum.[6][7][8] This approach has also been used for profiling oxysterols, which are important signaling molecules.[1][2]

-

Glycomics: In the field of glycomics, this reagent is used for the derivatization and quantification of glycans, enhancing their detection in mass spectrometry.[1][2]

-

Analysis of Aldehydes and Ketones: this compound is a versatile tool for the broad profiling of aldehydes and ketones in various biological samples.[3][9] This has applications in studying lipid peroxidation and oxidative stress.

-

Drug Metabolism Studies: In pharmaceutical development, it can be employed to analyze drug metabolites that contain carbonyl functionalities, aiding in the understanding of their metabolic pathways and pharmacokinetics.[1][5]

Quantitative Data Summary

The following table summarizes the reported improvements in analytical sensitivity upon derivatization with Girard-type reagents.

| Analyte Class | Reagent | Fold Increase in Signal Intensity | Reference |

| Aldehydes & Ketones | HTMOB (modified Girard reagent) | 3.3 - 7.0 | [3] |

| Aldehydes | HBP (modified Girard reagent) | 21 - 2856 | [3] |

| 5-formyl-2'-deoxyuridine (B1195723) | Girard's Reagent T | ~20 (improved detection limit) | [10] |

Experimental Protocols

While specific experimental conditions will vary depending on the analyte and matrix, a general workflow for derivatization and analysis using this compound can be outlined.

General Derivatization Protocol for Steroids in Serum

This protocol is a synthesis of methodologies described in the literature.[5][6][7]

1. Sample Preparation and Extraction:

- To 100 µL of serum, add an internal standard solution containing the deuterated analytes of interest.

- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE).

- Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization Reaction:

- Reconstitute the dried extract in a solution of methanol (B129727) and acetic acid (e.g., 9:1 v/v).

- Add a solution of this compound (e.g., 1 mg/mL in water).

- Incubate the reaction mixture. Typical conditions range from 15 minutes to several hours at temperatures between 37°C and 60°C. Optimization of reaction time and temperature is recommended for specific applications.[5][7]

3. Post-Derivatization Clean-up:

- Evaporate the reaction mixture to dryness.

- Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 methanol:water).

4. LC-MS/MS Analysis:

- Inject the reconstituted sample onto an appropriate LC column (e.g., a biphenyl (B1667301) column for steroid analysis).

- Perform analysis using a tandem mass spectrometer operating in positive electrospray ionization mode.

- Monitor for the precursor ion of the derivatized analyte and its characteristic product ions (e.g., the neutral loss of the pyridine-d5 moiety).

Visualizing the Workflow and Chemistry

Chemical Reaction of this compound with a Ketone

References

- 1. Buy this compound [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Girard's Reagent P-d5: Properties, Structure, and Applications

For researchers, scientists, and drug development professionals, Girard's Reagent P-d5 stands as a critical tool for the sensitive and accurate quantification of carbonyl-containing compounds. This deuterated cationic hydrazine (B178648) derivative facilitates the analysis of a wide array of biomolecules by enhancing their detectability in mass spectrometry. This guide provides a comprehensive overview of its chemical properties, structure, and its application in various experimental workflows.

Core Chemical Properties and Structure

This compound is the deuterated form of Girard's Reagent P, where five hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612). This isotopic labeling is crucial for its primary application as an internal standard in quantitative mass spectrometry-based assays.[1][2] The key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | References |

| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;chloride | [1][3] |

| Synonyms | 1-(Carboxymethyl)pyridinium-d6 Chloride Hydrazide; 1-(2-Hydrazino-2-oxoethyl)pyridinium-d5 Chloride; Girard-P Reagent-d5; (Pyridinio-d5)acetohydrazide Chloride | [3][4][5] |

| Molecular Formula | C₇H₅D₅ClN₃O | [6][7][8] |

| Molecular Weight | 192.66 g/mol | [1][3][4][7] |

| Appearance | Crystalline solid; Light yellow to yellow solid | [6][8] |

| Purity | ≥99% deuterated forms (d1-d5); 99.9% | [6][8] |

| Storage | -20°C or 4°C, sealed from moisture | [8] |

| Stability | ≥ 4 years | [2] |

Chemical Structure

The structure of this compound features a positively charged pyridinium (B92312) ring, which imparts a permanent cationic charge to the derivatives, and a reactive hydrazine group that selectively targets carbonyl functionalities (aldehydes and ketones).

-

SMILES: [2H]C1=C(C(=--INVALID-LINK--[2H])CC(=O)NN)[2H])[2H].[Cl-][3]

-

InChI: InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;[1][3]

Mechanism of Action and Applications

This compound reacts with aldehydes and ketones to form stable, water-soluble hydrazones.[1][9] This derivatization introduces a permanent positive charge onto the analyte, which significantly enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[6][10][11] The incorporation of five deuterium atoms provides a known mass shift, allowing it to serve as an ideal internal standard for accurate quantification, as it co-elutes with the non-deuterated analyte derivative.[1]

Key applications include the quantitative analysis of:

-

Steroids and Oxysterols: Facilitating the analysis of low-abundance steroid hormones and their metabolites.[1][9]

-

Modified Nucleosides: Aiding in the study of epigenetic modifications like 5-methylcytosine (B146107) derivatives.[1][2]

-

Lipid Aldehydes: Enabling the profiling of products of lipid peroxidation.

-

Protein Carbonylation: Used in the identification and quantification of oxidative stress markers.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for the derivatization of different classes of biomolecules.

Derivatization of Steroids for LC-MS/MS Analysis

This protocol is adapted from methodologies for the analysis of ketosteroids.

-

Sample Preparation: Extract steroids from the biological matrix (e.g., serum, tissue homogenate) using a suitable organic solvent. Evaporate the solvent to dryness.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a methanol:acetic acid (9:1, v/v) solution.[12]

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 1 mg/mL in water).

-

Derivatization Reaction: Add 20 µL of Girard's Reagent P (non-deuterated) solution (1 mg/mL in water) to the sample. For the standard curve, use varying concentrations of the steroid standard and a fixed concentration of the d5-labeled internal standard.[12]

-

Incubation: Vortex the mixture and incubate at 37°C for 15 minutes.[12]

-

Drying and Reconstitution: Dry the reaction mixture using centrifugal evaporation and reconstitute the residue in 20 µL of a methanol:water (1:1, v/v) solution for LC-MS/MS analysis.[12]

On-Tissue Derivatization of N-Glycans for MALDI-MS Imaging

This protocol outlines the in-situ derivatization of N-glycans on formalin-fixed paraffin-embedded (FFPE) tissue sections.

-

Tissue Preparation: Mount FFPE tissue sections onto a conductive slide. Perform deparaffinization and rehydration steps.

-

Enzymatic Glycan Release: Apply PNGase F enzyme to the tissue section to release N-glycans and incubate in a humidified chamber.

-

Derivatization: Apply a solution of Girard's Reagent P directly onto the tissue section.

-

Matrix Application: After a brief incubation period at room temperature, apply the MALDI matrix (e.g., 2,5-dihydroxybenzoic acid).[6]

-

MALDI-MSI Analysis: Analyze the slide using a MALDI mass spectrometer to obtain spatial distribution maps of the derivatized N-glycans.[6][13]

Quantitative Data and Performance

The use of this compound as an internal standard significantly improves the accuracy and reproducibility of quantitative analyses. The derivatization step enhances the mass spectrometric signal of the target analytes.

| Analyte Class | Observed Signal Enhancement | References |

| Spironolactone and its metabolites | 1-2 orders of magnitude | [12] |

| Glucose (on-tissue derivatization) | ~230-fold | [14] |

| Maltooctaose (on-tissue derivatization) | >28-fold | [14] |

| Various aldehydes | 21 to 2856-fold (with a modified Girard's reagent) | [8] |

A linear response with R² > 0.998 has been demonstrated over three orders of magnitude in serum samples, with an intra-day precision of less than 8%.[1]

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language help to illustrate the key processes and advantages of using this compound.

Caption: General reaction of a carbonyl-containing analyte with this compound to form a hydrazone.

Caption: A typical experimental workflow for the quantification of carbonyl compounds using Girard's Reagent P/P-d5.

Caption: The principle of using a deuterated internal standard for accurate quantification by mass spectrometry.

References

- 1. Buy this compound [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Girard Reagent-d5 Avanti Research™ - A Croda Brand [sigmaaldrich.com]

- 10. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Girard's Reagent P-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated Girard's Reagent P (Girard's Reagent P-d5) as an internal standard in mass spectrometry-based quantitative analysis. This reagent is a powerful tool for the accurate quantification of carbonyl-containing molecules, such as steroids, oxysterols, and glycans, which are often challenging to analyze due to their poor ionization efficiency.

Introduction: The Challenge of Carbonyl Compound Quantification

Many biologically significant molecules, including hormones, signaling molecules, and carbohydrates, contain ketone or aldehyde functional groups. The accurate measurement of these compounds in complex biological matrices is crucial for understanding disease mechanisms, identifying biomarkers, and in the development of new therapeutics. However, the inherent chemical properties of these carbonyl compounds often lead to poor ionization in mass spectrometry, resulting in low sensitivity and unreliable quantification.

Chemical derivatization with a charged moiety is a widely adopted strategy to overcome these limitations. Girard's Reagents, first introduced in 1936, are a class of cationic hydrazine (B178648) reagents that react specifically with ketones and aldehydes to form stable, charged hydrazone derivatives. This derivatization significantly enhances the ionization efficiency of the target analytes, leading to improved sensitivity in mass spectrometric analysis.

This compound: A Superior Internal Standard

For accurate quantification in mass spectrometry, an internal standard is indispensable. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass to allow for simultaneous detection and quantification. Isotopically labeled internal standards are considered the gold standard as they co-elute with the analyte during chromatography and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.

This compound is the deuterated form of Girard's Reagent P, containing five deuterium (B1214612) atoms on the pyridinium (B92312) ring. When used in conjunction with the non-deuterated Girard's Reagent P for derivatizing the sample, it allows for the creation of a stable isotope-labeled internal standard for each analyte in the sample. This approach provides a robust method for correcting for variations in sample preparation, derivatization efficiency, and instrument response, leading to highly accurate and precise quantification. The use of a deuterated derivatizing agent to create an internal standard is a cost-effective and versatile alternative to synthesizing individual deuterated analogs for each target analyte.

Principle of Derivatization and Quantification

The fundamental principle behind the use of Girard's Reagent P is the nucleophilic addition of the hydrazine group to the carbonyl carbon of a ketone or aldehyde, forming a hydrazone. This reaction introduces a permanently charged quaternary ammonium (B1175870) group from the pyridinium moiety of the reagent onto the analyte.

The use of this compound as an internal standard involves a differential labeling strategy. The sample containing the analytes is derivatized with the non-deuterated Girard's Reagent P, while a known amount of the same analytes (as a calibration standard) is derivatized with this compound. The two derivatized samples are then mixed and analyzed by LC-MS/MS. The ratio of the peak areas of the d0- and d5-labeled analytes is used to determine the concentration of the analytes in the original sample.

Experimental Protocols

The following sections provide detailed methodologies for the derivatization and analysis of different classes of carbonyl-containing biomolecules using this compound as an internal standard.

Quantification of Ketosteroids in Human Serum

This protocol is adapted from a validated method for the simultaneous targeted and untargeted analysis of keto-steroids.[1][2][3][4]

4.1.1. Sample Preparation and Extraction

-

To 100 µL of human serum, add an internal standard solution containing deuterated steroid analogs (e.g., [13C3]-Testosterone, [13C3]-Androstenedione, [2H5]-DHEA).

-

Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

4.1.2. Derivatization

-

Reconstitute the dried extract in 200 µL of a 10% acetic acid solution in methanol.

-

Add 20 µL of a 1 mg/mL solution of Girard's Reagent P in water to the sample extract.

-

For the calibration standards, use a 1 mg/mL solution of this compound in water.

-

Incubate the mixture at 60°C for 10 minutes to ensure complete derivatization.[2]

-

Evaporate the samples to dryness under nitrogen.

-

Reconstitute the derivatized sample in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acid like formic acid or acetic acid to improve peak shape.

-

Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Ionization Mode: Positive electrospray ionization (ESI+).

Quantification of Oxysterols in Biological Samples

This protocol is based on methods developed for the analysis of oxysterols in plasma and other biological matrices.

4.2.1. Sample Preparation and Extraction

-

To a biological sample (e.g., 100 µL of plasma), add an appropriate deuterated oxysterol internal standard.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the oxysterols.

-

Elute the oxysterols from the SPE cartridge and evaporate the eluate to dryness.

4.2.2. Derivatization

-

Dissolve the dried extract in a reaction mixture, typically containing an organic solvent and an acid catalyst.

-

Add Girard's Reagent P solution to the sample and this compound solution to the calibration standards.

-

Incubate the reaction mixture. Reaction conditions may vary, but a typical procedure involves incubation at room temperature overnight or at a slightly elevated temperature for a shorter duration.

4.2.3. LC-MS/MS Analysis

-

The LC-MS/MS conditions are generally similar to those used for ketosteroid analysis, with potential modifications to the chromatographic gradient to optimize the separation of different oxysterol isomers.

Quantification of N-Glycans

This protocol outlines a general procedure for the derivatization of N-glycans for enhanced detection by mass spectrometry.[5]

4.3.1. Glycan Release and Purification

-

Release N-glycans from glycoproteins using an enzyme such as PNGase F.

-

Purify the released glycans using a suitable method, such as solid-phase extraction with a graphitized carbon cartridge.

4.3.2. Derivatization

-

Dissolve the purified glycans in a suitable solvent.

-

Add the Girard's Reagent P solution (or P-d5 for standards) and an acid catalyst.

-

Incubate the mixture to allow for the derivatization reaction to proceed to completion.

4.3.3. LC-MS/MS or MALDI-MS Analysis

-

The derivatized glycans can be analyzed by either LC-MS/MS or Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS. The permanent positive charge introduced by the Girard's Reagent enhances ionization in both techniques.

Data Presentation: Quantitative Performance

The use of Girard's Reagent P derivatization with a deuterated internal standard provides excellent quantitative performance. The following tables summarize typical validation data from published methods.

Table 1: Method Validation for the Quantification of Ketosteroids in Human Serum using Girard's Reagent P Derivatization and LC-HRMS [1][3]

| Analyte | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Testosterone | >0.99 | <15% | <15% | 85-115% |

| Androstenedione | >0.99 | <15% | <15% | 85-115% |

| DHEA | >0.99 | <15% | <15% | 85-115% |

Table 2: Recovery of Oxysterols using a Girard's Reagent P-based Derivatization Method

| Analyte | Recovery (%) |

| 7α-hydroxycholesterol | 95 ± 5 |

| 27-hydroxycholesterol | 92 ± 6 |

| 24S-hydroxycholesterol | 98 ± 4 |

Advantages and Considerations

Advantages:

-

Enhanced Sensitivity: The introduction of a permanent positive charge significantly improves ionization efficiency, leading to lower limits of detection and quantification.

-

Improved Accuracy and Precision: The use of a deuterated internal standard effectively corrects for matrix effects and variations in sample processing.

-

Versatility: The method is applicable to a wide range of carbonyl-containing compounds.

-

Cost-Effective: Using a deuterated derivatizing agent is often more economical than synthesizing individual deuterated standards for each analyte.

Considerations:

-

Reaction Optimization: Derivatization conditions (e.g., temperature, time, pH) may need to be optimized for different analytes and matrices to ensure complete reaction.

-

Isomeric Separation: While derivatization improves detection, chromatographic separation remains crucial for resolving isomeric compounds.

-

Potential for Byproducts: As with any chemical reaction, the potential for byproduct formation should be considered and monitored.

Conclusion

This compound is a powerful and versatile tool for the accurate and sensitive quantification of carbonyl-containing biomolecules by mass spectrometry. The ability to create a stable isotope-labeled internal standard for each analyte through a simple derivatization step makes this a highly valuable technique for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide demonstrate the robustness and reliability of this approach for a variety of applications, from clinical diagnostics to fundamental biochemical research.

References

- 1. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 5. Quantitative Charge-Tags for Sterol and Oxysterol Analysis [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Synthesis and Purity of Girard's Reagent P-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Girard's Reagent P-d5 (1-(2-hydrazinyl-2-oxoethyl)-pyridinium-2,3,4,5,6-d5 chloride). This deuterated cationic hydrazine (B178648) reagent is a valuable tool in analytical chemistry, particularly in mass spectrometry-based applications, where it serves as an internal standard for the quantification of carbonyl-containing compounds.

Introduction

This compound is the deuterated analog of Girard's Reagent P, a well-established derivatizing agent for aldehydes and ketones. The incorporation of five deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its primary application lies in enhancing the ionization efficiency and chromatographic retention of carbonyl compounds, thereby improving the sensitivity and accuracy of analytical methods for a wide range of molecules, including steroids, ketosteroids, and other biomolecules.

Key Physicochemical Data

| Property | Value |

| Chemical Formula | C₇H₅D₅ClN₃O |

| Molecular Weight | 192.66 g/mol [1] |

| CAS Number | 1505505-87-2[1] |

| Appearance | White to off-white crystalline solid |

| Purity (Deuterated Forms) | ≥99% (d1-d5)[2] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the quaternization of pyridine-d5 (B57733) with ethyl chloroacetate (B1199739) to form the intermediate, ethyl 2-(pyridin-1-ium-1-yl)acetate chloride. In the second step, this intermediate is reacted with hydrazine hydrate (B1144303) to yield the final product.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(pyridin-1-ium-1-yl-d5)acetate chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-d5 (1.0 eq) in a suitable solvent such as absolute ethanol (B145695) or acetonitrile.

-

Add ethyl chloroacetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, may precipitate out of the solution. If so, collect the precipitate by vacuum filtration.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude intermediate.

-

Wash the crude product with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

-

Dry the intermediate under vacuum.

Step 2: Synthesis of this compound (1-(2-hydrazinyl-2-oxoethyl)-pyridinium-2,3,4,5,6-d5 chloride)

-

Dissolve the crude ethyl 2-(pyridin-1-ium-1-yl-d5)acetate chloride (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

If the product remains dissolved, concentrate the solution under reduced pressure.

-

The crude this compound is then subjected to purification.

Purification

Purification of this compound is crucial to achieve the high purity required for its use as an internal standard. Recrystallization is a common and effective method.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol

-

Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period. The hot solution should then be filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with cold diethyl ether to facilitate drying.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis

The purity of the synthesized this compound should be assessed using a combination of analytical techniques to confirm its identity and quantify any impurities.

Quantitative Purity Data

| Analytical Technique | Specification |

| High-Performance Liquid Chromatography (HPLC) | ≥99% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |

| Mass Spectrometry (MS) | Conforms to molecular weight |

| Deuterium Incorporation | ≥98% |

High-Performance Liquid Chromatography (HPLC)

Due to the polar and cationic nature of this compound, reversed-phase HPLC with an ion-pairing agent or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high aqueous percentage and gradually increase the organic component. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. Due to the deuteration of the pyridine ring, the aromatic signals in the ¹H NMR spectrum will be absent.

Expected ¹H NMR Signals (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.0 | s | -CH₂- |

Expected ¹³C NMR Signals (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~60 | -CH₂- |

Note: The signals for the deuterated pyridine carbons will be significantly attenuated and may appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is the ideal technique for analyzing the molecular weight of this compound. The analysis should be performed in positive ion mode.

Expected Mass Spectrum

The mass spectrum should show a prominent peak for the molecular ion [M]⁺ at m/z corresponding to the calculated mass of the cation (C₇H₅D₅N₃O⁺).

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purity analysis of this compound. The provided protocols for synthesis and purification, along with the analytical methods for purity assessment, offer a robust framework for researchers and scientists to produce and verify this important analytical standard. The high purity and well-characterized nature of the synthesized reagent are paramount for its reliable use in sensitive quantitative applications within drug development and other scientific fields.

References

Physical and chemical properties of Girard's Reagent P-d5

An In-Depth Technical Guide to Girard's Reagent P-d5

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing molecules is a frequent analytical challenge. This compound emerges as a critical tool in mass spectrometry-based analyses, offering enhanced sensitivity and a reliable method for quantification. This deuterated cationic hydrazine (B178648) reagent is primarily utilized as an internal standard for the derivatization of aldehydes and ketones, facilitating their detection and measurement in complex biological matrices.[1][2] Its unique properties, including the introduction of a permanent positive charge and a stable isotopic label, address common issues in bioanalysis such as poor ionization and analytical variability.[2][3]

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 1505505-87-2 | [1][4][5][6] |

| Molecular Formula | C₇H₅D₅N₃O • Cl | [1][4] |

| Molecular Weight | 192.66 g/mol / 192.7 g/mol | [2][5][6][7][8] |

| Formal Name | 1-(2-hydrazinyl-2-oxoethyl)-pyridinium-2,3,4,5,6-d₅, monochloride | [1] |

| Synonyms | Girard P hydrazine-d5, GirP-d5, GP-d5 | [1][4] |

| Appearance | Crystalline solid; Light yellow to yellow solid | [1][4][6] |

| Purity | ≥99% deuterated forms (d₁-d₅); 99.9% | [1][4][6] |

| Solubility | DMSO: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| Storage Conditions | -20°C or 4°C, sealed, away from moisture | [1][6][8] |

| Stability | ≥ 4 years at -20°C | [1] |

| λmax | 260 nm | [1] |

| SMILES | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=[N+]1CC(NN)=O.[Cl-] | [1] |

| InChI Key | NDXLVXDHVHWYFR-GWVWGMRQSA-N | [1][2] |

Mechanism of Action: Hydrazone Formation

This compound functions by reacting its terminal hydrazine group with the carbonyl carbon of aldehydes and ketones. This nucleophilic addition-elimination reaction forms a stable hydrazone derivative.[2][9] The key advantage of this derivatization is the introduction of a permanently cationic pyridinium (B92312) group, which significantly enhances the ionization efficiency of the target analyte in electrospray ionization-mass spectrometry (ESI-MS).[10][11] The five deuterium (B1214612) atoms provide a +5 Da mass shift, allowing the derivatized internal standard to be distinguished from the derivatized endogenous analyte (using non-deuterated Girard's Reagent P) while maintaining nearly identical chromatographic behavior.[2]

Caption: Reaction of this compound with a carbonyl group to form a cationic hydrazone.

Applications in Research and Development

The use of this compound is prominent in fields requiring precise quantification of low-abundance biomolecules.

-

Glycomics: It is used for derivatizing and quantifying glycans, which is crucial for understanding their role in cellular processes and disease.[1][2]

-

Metabolomics: The reagent is extensively applied to the analysis of steroids and oxysterols.[1][12] Derivatization overcomes the poor ionization of these molecules, enabling sensitive detection for clinical diagnostics and pharmaceutical development.[2][3]

-

Epigenetics: It aids in the analysis of 5-methylcytosine (B146107) derivatives, contributing to research in gene regulation.[1][2]

-

Drug Metabolism: The methodology has been successfully applied to characterize and quantify drug metabolites, such as those of spironolactone, even in small sample volumes.[3]

Experimental Protocols

While specific conditions may vary based on the analyte and matrix, a general workflow for derivatization and analysis can be established.

General Derivatization Protocol for Biological Samples

This protocol is a synthesis of methodologies described for steroids and other metabolites.[3][9][13]

-

Sample Preparation:

-

To a small volume of biological matrix (e.g., 20-100 µL of serum or cell lysate), add the internal standard (this compound dissolved in a suitable solvent).

-

Precipitate proteins by adding a sufficient volume of pre-chilled methanol (B129727) (e.g., 80 µL).[3]

-

Incubate at -20°C for 30 minutes, then centrifuge at high speed (e.g., 14,000 RCF) for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new vial and dry using a centrifugal evaporator.

-

-

Derivatization Reaction:

-

Reconstitute the dried extract in an appropriate solvent system, often a mixture of methanol and acetic acid (e.g., 9:1, v/v).[3]

-

Add non-deuterated Girard's Reagent P solution to derivatize the endogenous analyte. The molar ratio of reagent to the expected analyte concentration should be optimized, but a large excess is common.[9]

-

Vortex the mixture and incubate. Reaction conditions can range from 15 minutes at 37°C to several hours at room temperature or elevated temperatures (e.g., 60-85°C).[3][9][13] Optimization is critical.

-

After incubation, dry the samples again via centrifugal evaporation.

-

-

Final Preparation for Analysis:

-

Resuspend the final dried sample in a mobile phase-compatible solvent (e.g., methanol-water, 1:1, v/v) for injection into the LC-MS system.[3]

-

Caption: General experimental workflow for quantification using this compound.

Instrumentation and Data Analysis

The analysis of Girard's Reagent P-derivatized samples is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

-

Ionization Mode: Positive electrospray ionization (ESI+) is used due to the permanent positive charge on the derivatized analytes.[3][9]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a common acquisition mode. The precursor ion will be the mass of the derivatized analyte (or internal standard). A characteristic product ion results from the neutral loss of pyridine (B92270) (or d5-pyridine), providing high selectivity for detection.[13]

-

Quantification: The ratio of the peak area of the endogenous analyte derivative to the peak area of the d5-labeled internal standard derivative is used to calculate the concentration of the analyte in the original sample. This ratiometric approach corrects for sample loss during preparation and variations in instrument response.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy this compound [smolecule.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Girard’s Reagent P-d5 - Cayman Chemical [bioscience.co.uk]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C7H10ClN3O | CID 71317071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Girard Reagent-d5 powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 13. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Girard's Reagent P-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for Girard's Reagent P-d5, a deuterated cationic hydrazine (B178648) reagent primarily used as an internal standard for the quantification of Girard's Reagent P by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to its chemical nature, understanding and implementing proper safety measures is critical to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that many specific physical data points are not available in the provided safety data sheets.[1][2]

| Property | Data |

| Chemical Name | Pyridinium-2,3,4,5,6-d5, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1)[3] |

| Synonyms | Girard P hydrazine-d5, GirP-d5, GP-d5[4][5][6] |

| CAS Number | 1505505-87-2[3][4][5][6][7] |

| Molecular Formula | C₇H₅D₅ClN₃O[3][5] |

| Molecular Weight | 192.66 g/mol [3][7][8] |

| Appearance | Light yellow to yellow solid[3] |

| Purity | ≥99% deuterated forms (d1-d5)[4][5][6] |

| Physical State | Solid[1][3] |

| Melting Point | No data available[1] |

| Boiling Point | No data available[1] |

| Flash Point | No data available[1] |

| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

Adverse Health Effects:

-

May be harmful by inhalation, ingestion, or skin absorption.[1]

-

Material may be irritating to the mucous membranes and upper respiratory tract.[1]

-

The toxicological properties have not been thoroughly investigated.[1][2]

Section 3: Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

3.1 Personal Protective Equipment (PPE)

A visual guide to the necessary personal protective equipment when handling this compound.

Caption: Required PPE for handling this compound.

3.2 Handling Precautions

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid prolonged or repeated exposure.[1]

-

Do not take internally.[1]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]

3.3 Storage Conditions

-

Keep container tightly closed.[1]

-

Store at 4°C for short-term storage, in a sealed container, away from moisture.[3] For long-term stability of 4 years or more, storage at -20°C is recommended.[4]

-

When dissolved in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Section 4: Emergency Procedures

In the event of an exposure or spill, the following protocols should be followed immediately.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1] |

| Skin Contact | Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical advice/attention if skin irritation occurs.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration or oxygen by trained personnel. Get immediate medical attention.[1] |

| Ingestion | Wash out mouth with water provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |

4.2 Accidental Release Measures

-

Personal Precautions: Avoid raising and breathing dust. Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[1]

-

Containment and Cleanup: Contain the spill and collect the material. Transfer to a chemical waste container for disposal in accordance with local regulations.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

Caption: Workflow for responding to a spill of this compound.

Section 5: Fire and Explosion Data

| Property | Data |

| Flammability | No data available.[1] |

| Suitable Extinguishing Media | Use alcohol-resistant foam, carbon dioxide, water, or dry chemical spray.[1][2] |

| Unsuitable Extinguishing Media | A solid water stream may be inefficient.[1] |

| Firefighting Instructions | Wear a self-contained breathing apparatus (NIOSH-approved or equivalent) and full protective gear.[1][2] |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), Hydrogen chloride gas.[2] |

Section 6: Toxicological Information

Detailed toxicological studies for this compound have not been thoroughly conducted.[1][2] The primary known hazards are skin and eye irritation.[1] It should be handled with the assumption that it may have other uncharacterized toxicological properties.

Section 7: Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following provides a general workflow for the use of this compound as an internal standard.

Caption: General workflow for using this compound as an internal standard.

Disclaimer: This document is intended for informational purposes only and does not replace a formal safety assessment or the need for professional judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling any chemical.[10] This product is for research use only and not for human or veterinary use.[4][6][7]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Girard’s Reagent P-d5 - Cayman Chemical [bioscience.co.uk]

- 6. Sapphire North America [sapphire-usa.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C7H10ClN3O | CID 71317071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Charge-Tagging with Girard's Reagents for Enhanced Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, metabolomics, and pharmaceutical analysis, the sensitive and accurate quantification of low-abundance molecules is a persistent challenge. Many important biomolecules, such as steroids, ketosteroids, and aldehydes, possess low ionization efficiencies in typical electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry (MS) techniques.[1][2] Chemical derivatization, or "charge-tagging," is a powerful strategy to overcome this limitation. By covalently attaching a permanently charged functional group to a neutral analyte, its ionization efficiency can be dramatically increased, leading to significant improvements in detection sensitivity.[2][3]

Girard's reagents, developed by André Girard, are a class of cationic hydrazine (B178648) derivatives that have become invaluable tools for this purpose.[4][5] The two most common forms are Girard's Reagent T (GirT), which contains a trimethylammonium group, and Girard's Reagent P (GirP), which features a pyridinium (B92312) moiety.[1] These reagents react specifically and efficiently with the carbonyl groups of aldehydes and ketones to form stable hydrazones, each bearing a pre-existing positive charge.[6][7] This guide provides a comprehensive overview of the core principles, applications, quantitative performance, and detailed experimental protocols for charge-tagging with Girard's reagents in modern mass spectrometry.

Core Principle: The Derivatization Reaction

Girard's reagents function by targeting carbonyl functional groups (aldehydes and ketones). The core of the reaction is the formation of a hydrazone through the condensation of the reagent's hydrazine moiety with the analyte's carbonyl group. This reaction is typically carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon.[7] The resulting product is a hydrazone derivative of the original analyte, now carrying a permanent, localized positive charge from the quaternary ammonium (B1175870) (GirT) or pyridinium (GirP) headgroup.[1]

This "charge tag" ensures that the analyte is readily ionized in the MS source, regardless of the proton affinity of the original molecule. The result is a substantial enhancement in signal intensity, often by one to three orders of magnitude, enabling the detection of analytes at much lower concentrations.[2][8]

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Quantitative Proteomics: A Technical Guide to the Application of Deuterated Girard's Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated Girard's reagents in the field of proteomics. Girard's reagents, particularly their deuterated forms, have emerged as powerful tools for the derivatization and quantification of carbonyl-containing biomolecules, including oxidatively modified proteins and glycans. Their unique properties, such as introducing a permanent positive charge and enabling isotopic labeling, significantly enhance the sensitivity and accuracy of mass spectrometry-based quantitative analyses. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data, and visual workflows associated with the use of deuterated Girard's reagents in proteomics research.

Introduction to Girard's Reagents in Proteomics

Girard's reagents are a group of cationic hydrazine (B178648) derivatives that selectively react with aldehydes and ketones to form stable hydrazones. In proteomics, this reactivity is primarily exploited to target carbonyl groups introduced into proteins as a result of oxidative stress (protein carbonylation) or to label the reducing end of glycans. The two most commonly used Girard's reagents are Girard's Reagent T (GRT) and Girard's Reagent P (GRP).

-

Girard's Reagent T (GRT): (Carboxymethyl)trimethylammonium chloride hydrazide. It possesses a quaternary ammonium (B1175870) group.

-

Girard's Reagent P (GRP): 1-(2-Hydrazino-2-oxoethyl)pyridinium chloride. It contains a pyridinium (B92312) moiety.

The key advantage of these reagents is the introduction of a pre-existing positive charge onto the target molecule. This permanent charge enhances ionization efficiency in mass spectrometry (electrospray ionization and matrix-assisted laser desorption/ionization), leading to significant signal enhancement.[1][2][3]

Deuterated Girard's Reagents for Quantitative Proteomics:

For quantitative studies, stable isotope-labeled versions of Girard's reagents are employed. A common strategy involves using a non-deuterated ("light," d0) and a deuterated ("heavy," d5) form of the reagent to label two different biological samples (e.g., control vs. treated).[4] The samples are then mixed, and the relative abundance of a specific carbonylated peptide or glycan can be determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer. This isotopic labeling strategy provides excellent quantification linearity, reproducibility, and accuracy.[4]

Core Applications

The primary applications of deuterated Girard's reagents in proteomics include:

-

Quantitative Analysis of Protein Carbonylation: Protein carbonylation is a hallmark of oxidative stress and is implicated in various diseases and aging.[5][6] Deuterated Girard's reagents enable the relative quantification of specific carbonylation sites on proteins, providing insights into the molecular mechanisms of oxidative damage.

-

Quantitative Glycomics: Girard's reagents are used to label the reducing end of glycans, facilitating their sensitive detection and quantification.[2][4] The use of light and heavy isotopic forms of the reagents allows for comparative glycomic profiling between different biological samples.[4]

-

Enrichment of Carbonylated Peptides: The permanent positive charge introduced by Girard's reagents facilitates the enrichment of derivatized peptides using techniques like strong cation exchange (SCX) chromatography.[5][7][8] This enrichment step is crucial for the identification and quantification of low-abundance carbonylated peptides from complex biological mixtures.

Chemical Principles and Workflow

The fundamental chemistry involves the reaction of the hydrazide group of the Girard's reagent with a carbonyl group (aldehyde or ketone) on a protein or glycan to form a stable hydrazone. This reaction is typically carried out under mild acidic conditions to catalyze the formation of the hydrazone.[9]

Below is a diagram illustrating the chemical structures of Girard's Reagent P (d0 and d5) and the general reaction mechanism.

Caption: Chemical structures of Girard's Reagent P (light and heavy) and the derivatization reaction.

The general experimental workflow for quantitative proteomics using deuterated Girard's reagents is depicted below.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Simplified Quantitative Glycomics Using the Stable Isotope Label Girardâs Reagent P by Electrospray Ionization Mass Spectrometry - Journal of Proteome Research - Figshare [acs.figshare.com]

- 5. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enrichment of carbonylated peptides using Girard P reagent and strong cation exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Enhancing ESI-MS Ionization of Carbonyl Compounds with Girard's Reagent P-d5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of low-abundance, poorly ionizable molecules containing carbonyl functional groups (ketones and aldehydes) presents a significant challenge in electrospray ionization mass spectrometry (ESI-MS). These compounds, which include critical biomolecules like steroids, oxysterols, and lipid aldehydes, often exhibit low ionization efficiency, leading to poor sensitivity and unreliable quantification.[1][2] Chemical derivatization offers a robust solution by modifying the analyte to improve its physicochemical properties for MS analysis.[3]

Girard's Reagents, a family of cationic hydrazine (B178648) derivatives, are powerful tools for this purpose.[4] Girard's Reagent P (GR-P) contains a pyridinium (B92312) moiety, which introduces a permanent positive charge onto the target carbonyl-containing analyte through the formation of a hydrazone.[1][5] This pre-charged derivatization dramatically enhances ESI efficiency and, consequently, the analytical sensitivity.[6]

This guide focuses on Girard's Reagent P-d5 (GR-P-d5), the deuterium-labeled analogue of GR-P. While the derivatization itself enhances the signal, the primary role of the deuterated form is to serve as a stable isotope-labeled internal standard.[7][8] By using a combination of GR-P (d0) for derivatizing the analyte and GR-P-d5 as an internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations in sample preparation, derivatization efficiency, and instrument response.[7] This combined approach is invaluable for metabolomics, clinical diagnostics, and pharmaceutical development.[7][9]

Core Principle: The Girard Reaction

The fundamental mechanism involves the reaction of the hydrazide group of Girard's Reagent P with the carbonyl (ketone or aldehyde) group of an analyte. This reaction, typically conducted under mild acidic conditions, forms a stable hydrazone derivative.[7] The key to ionization enhancement is that the resulting derivative incorporates the permanently charged quaternary pyridinium group from the reagent.[3][10] This ensures efficient ion formation in the ESI source, independent of the analyte's native proton affinity.

Caption: The Girard reaction covalently links the cationic reagent to a carbonyl analyte.

The Role of this compound in Quantitative Analysis

While GR-P (d0) enhances the signal of the target analyte, GR-P-d5 is used as an internal standard for robust quantification.[8] The five deuterium (B1214612) atoms on the pyridine (B92270) ring give it a mass shift of +5 Da compared to the non-deuterated version, making the analyte and the standard easily distinguishable by the mass spectrometer.[8][11] Because the deuterated and non-deuterated reagents have virtually identical chemical properties, they exhibit the same reaction kinetics, chromatographic retention time, and ionization efficiency. This allows the d5-labeled standard to accurately account for any variability during the analytical workflow, from extraction to detection.

The typical workflow involves adding a known amount of a d5-labeled standard to the sample, followed by derivatization. The ratio of the d0-analyte-derivative peak area to the d5-standard-derivative peak area is then used for precise quantification.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. escholarship.org [escholarship.org]

- 3. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 7. Buy this compound [smolecule.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Ultrasensitive Quantification of Steroids in Biological Matrices using a d5-Labeled Girard's Reagent P Derivatization Strategy with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of keto-steroids in biological samples. The protocol employs a derivatization strategy using a deuterated form of Girard's Reagent P (d5-GirP), which introduces a permanently charged moiety to the steroid molecule. This "charge-tagging" significantly enhances ionization efficiency in electrospray ionization (ESI), leading to substantial improvements in sensitivity. The use of a stable isotope-labeled derivatizing agent allows for the creation of heavy-labeled internal standards for each analyte, minimizing matrix effects and improving quantitative accuracy.[1] This method is ideal for researchers in endocrinology, clinical chemistry, and drug development requiring precise measurement of low-abundance steroids.

Introduction

The analysis of endogenous and synthetic steroids is crucial in numerous fields of research. However, their inherent hydrophobicity and poor ionization efficiency under typical ESI conditions present significant analytical challenges, often leading to insufficient sensitivity.[2][3] Chemical derivatization is a powerful technique to overcome these limitations. Girard's reagents, which react with ketones and aldehydes to form hydrazones, are particularly effective as they introduce a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) group.[4] This application note focuses on the use of a deuterated pyridinium-containing Girard's Reagent P (d5-GirP) for the derivatization of keto-steroids prior to LC-MS/MS analysis. The incorporation of five deuterium (B1214612) atoms in the pyridine (B92270) ring of the reagent allows for the synthesis of stable isotope-labeled internal standards, which co-elute with the target analytes and provide a reliable means for accurate quantification.[1]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental Workflow for Steroid Analysis using d5-GirP Derivatization.

Derivatization Reaction

Girard's Reagent P reacts with the ketone functional group of a steroid to form a hydrazone, thereby attaching a positively charged pyridinium group.

Caption: Derivatization of a Keto-Steroid with this compound.

Experimental Protocols

Materials and Reagents

-

Steroid standards and internal standards

-

Girard's Reagent P (or d5-Girard's Reagent P for internal standard synthesis)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Acetic acid

-

Methyl tert-butyl ether (MTBE)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

Sample Preparation (Human Serum)

-

To 100 µL of serum, add 20 µL of an internal standard solution containing the d5-GirP labeled steroids in methanol.[3]

-

Perform liquid-liquid extraction (LLE) by adding 1.4 mL of MTBE, vortexing, and centrifuging.[2]

-

Alternatively, for some applications, solid-phase extraction (SPE) can be used for sample cleanup.[5]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

Derivatization Protocol

-

Reconstitute the dried extract in a solution of Girard's Reagent P (1 mg/mL in water with 10% acetic acid).

-

Incubate the mixture at 60 °C for 10-30 minutes to ensure complete reaction.[2]

-

Evaporate the sample to dryness again under nitrogen.

-

Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[2]

LC-MS/MS Method

Liquid Chromatography

-

Column: A C18 or biphenyl (B1667301) column is recommended for good separation of steroid isomers (e.g., Phenomenex Kinetex biphenyl, 2.6 µm, 100 Å, 100 x 2.1 mm).[2]

-

Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[2][5]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 1% acetic acid.[2][5]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.[2][5]

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Fragmentation: A characteristic neutral loss of pyridine (or d5-pyridine) is often observed and can be used as a diagnostic transition.[5][6]

Quantitative Data

The following table summarizes the performance characteristics of the Girard's Reagent P derivatization method for the analysis of several key steroids.

| Analyte | LLOQ (pg/mL) | Linearity (pg/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Reference |

| Testosterone | 1 | 1 - 5000 | < 15 | < 15 | [7] |

| Androstenedione | 19.5 | 19.5 - 1250 | < 10 | < 10 | [2] |

| DHEA | 195.3 | 195.3 - 12500 | < 10 | < 10 | [2] |

| Progesterone | - | - | < 15 | < 15 | [1] |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Data for Progesterone did not have a specified LLOQ in the provided search results.

Discussion

The use of d5-Girard's Reagent P for the derivatization of keto-steroids offers a significant improvement in the sensitivity and accuracy of LC-MS/MS-based quantification. The introduction of a permanent positive charge dramatically increases the ionization efficiency of the analytes.[1] Furthermore, the generation of stable isotope-labeled internal standards for each target steroid effectively compensates for variations in extraction efficiency, matrix effects, and instrument response.

The derivatization reaction is straightforward and can be completed in a relatively short time. The resulting hydrazones are stable and exhibit excellent chromatographic behavior. The characteristic fragmentation pattern, often involving the neutral loss of the d5-pyridine moiety, provides a highly specific transition for MRM-based detection.[5]

Conclusion

The LC-MS/MS method employing d5-Girard's Reagent P derivatization is a powerful tool for the trace-level quantification of keto-steroids in complex biological matrices. The enhanced sensitivity and accuracy make this approach highly suitable for a wide range of research applications, from basic endocrinology to clinical and pharmaceutical studies.

References

- 1. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Oxysterols with Girard's Reagent P-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxysterols are oxygenated derivatives of cholesterol that serve as crucial intermediates in the synthesis of bile acids and steroid hormones.[1][2] They are also important signaling molecules that act as ligands for nuclear receptors, regulating lipid metabolism and inflammation.[2][3] The analysis of oxysterols in biological matrices is challenging due to their low abundance, structural similarity to cholesterol, and poor ionization efficiency in mass spectrometry (MS).[2][3][4]

To overcome these challenges, a derivatization strategy using Girard's Reagent P (GP) is employed. This technique, often termed "charge-tagging," introduces a permanently charged quaternary ammonium (B1175870) group onto the oxysterol molecule by reacting with a ketone functional group.[2][3][5] This derivatization significantly enhances ionization efficiency by several orders of magnitude, thereby improving the sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS) analysis.[1][3] For oxysterols lacking a native ketone group but possessing a 3β-hydroxy-Δ5 structure, a preliminary enzymatic step using cholesterol oxidase is performed to introduce the necessary ketone. This combined method is known as Enzyme-Assisted Derivatization for Sterol Analysis (EADSA).[3][6] The use of a deuterated form of the reagent, Girard's P-d5 ([²H₅]GP), allows for the creation of stable isotope-labeled internal standards, facilitating accurate quantification through isotope dilution mass spectrometry.

Application Notes

Principle of the Method: The derivatization process involves the reaction of the hydrazine (B178648) moiety of Girard's Reagent P with a carbonyl (ketone) group on the oxysterol, forming a stable hydrazone. This reaction is typically catalyzed by an acid. The key feature of the GP reagent is its quaternary ammonium group, which imparts a permanent positive charge to the resulting derivative. This "charge-tag" dramatically improves detection by electrospray ionization (ESI) mass spectrometry in positive ion mode.[3][5]

For many biologically relevant sterols and oxysterols, a ketone group is not naturally present. However, those with a 3β-hydroxy-5-ene structure can be enzymatically oxidized by cholesterol oxidase to form a 3-oxo-4-ene structure.[3][6] This newly formed ketone is then available for derivatization with Girard's Reagent P-d5. The resulting charged derivatives also exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), typically involving a characteristic neutral loss of the pyridine (B92270) or trimethylamine (B31210) moiety, which is useful for selective detection using Multiple Reaction Monitoring (MRM).[5]

Advantages of this compound Derivatization:

-

Enhanced Sensitivity: The introduction of a permanent positive charge can improve the sensitivity of ESI-MS analysis by over 1000-fold for certain oxysterols.[1]

-

Improved Specificity: The unique mass of the derivative and its characteristic fragmentation in MS/MS analysis allow for highly specific detection in complex biological matrices.[7]

-

Accurate Quantification: The use of deuterated this compound on standards allows for the application of the gold-standard isotope dilution technique, correcting for matrix effects and variations in sample processing.

-

Broad Applicability: The method is suitable for a wide range of keto-steroids and can be extended to other sterols and oxysterols through the EADSA approach.[6][8]

-

Multiplexing Capability: The increased ion current achieved through derivatization facilitates the simultaneous analysis (multiplexing) of multiple steroids in a single run.[8]

Quantitative Data Summary: The following table summarizes typical quantitative performance metrics for the analysis of oxysterols and other steroids using Girard's reagent derivatization followed by LC-MS/MS.

| Parameter | Typical Value Range | Analyte/Matrix Example | Reference |

| Limit of Detection (LOD) | 0.1 ng/mL | ROS-derived oxysterols in human plasma | [9] |

| 8.0 - 202.0 pg/mL | Oxysterols in human serum (GC-MS method) | [10] | |

| Limit of Quantification (LOQ) | 0.5 - 0.75 ng/mL | ROS-derived oxysterols in human plasma | [9] |

| 28.0 - 674.0 pg/mL | Oxysterols in human serum (GC-MS method) | [10] | |

| Linearity Range | 0.5 - 2000 ng/mL | Oxysterols in human plasma | [9] |

| Recovery | 80.9% - 107.9% | Oxysterols in human plasma | [9] |

| 93.1% - 118.1% | Oxysterols in serum samples (GC-MS method) | [10] | |

| Precision (CV%) | Between-run: 7.9% - 11.7% | Oxysterols in human plasma | [9] |

| Within-day: 2.1% - 10.8% Between-day: 2.3% - 12.1% | Oxysterols in human serum (GC-MS method) | [10] |

Experimental Protocols

This section provides a detailed methodology for the analysis of oxysterols using the EADSA approach with this compound. The protocol includes lipid extraction, enzymatic oxidation, derivatization, and purification.

1. Materials and Reagents

-

Solvents: HPLC-grade methanol (B129727), ethanol (B145695), isopropanol, chloroform, hexane, and water.

-

Reagents: this compound ([²H₅]GP), cholesterol oxidase (from Streptomyces sp.), glacial acetic acid, ammonium hydroxide (B78521) (NH₄OH), potassium phosphate (B84403) buffer (50 mM, pH 7), butylated hydroxytoluene (BHT).

-

Standards: Oxysterol standards and corresponding deuterated internal standards (e.g., [²H₇]-24-hydroxycholesterol).

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (e.g., Oasis HLB) or C18 cartridges for initial cleanup, and Mixed-Mode Cation Exchange (e.g., Oasis MCX) cartridges for post-derivatization cleanup.[4][5]

-

Equipment: Centrifuge, vacuum manifold for SPE, sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator), vortex mixer, incubator or heating block, LC-MS/MS system.

2. Sample Preparation and Lipid Extraction

This protocol is generalized for a 100 µL serum/plasma sample.

-

To a glass tube, add 100 µL of serum or plasma.

-

Add the appropriate deuterated internal standard(s) (e.g., 20 ng of [²H₇]-24-hydroxycholesterol).[3]

-

Add an antioxidant like BHT to prevent auto-oxidation during sample preparation.

-

Extract the lipids using a modified Bligh/Dyer or Folch procedure. A common method is to add 1.05 mL of absolute ethanol, vortex, add 350 µL of water, vortex again, and centrifuge at 14,000 x g for 30 minutes at 4°C to pellet proteins.[3]

-

Alternatively, use liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE).[11]

3. SPE Cleanup 1: Isolation of Oxysterols

The goal of this step is to separate the low-abundance oxysterols from the highly abundant cholesterol.

-

Condition an Oasis HLB or Sep-Pak tC18 SPE cartridge with methanol followed by 70% ethanol.[3][4]

-

Load the supernatant from the lipid extraction step onto the conditioned cartridge.

-

Collect the flow-through, which contains the oxysterols.

-

Wash the cartridge with additional 70% ethanol and combine with the flow-through. Cholesterol remains bound to the column.[3]

-

Dry the combined eluate under a stream of nitrogen or in a vacuum centrifuge.

4. Enzyme-Assisted Derivatization (EADSA)

a. Enzymatic Oxidation

-

Reconstitute the dried extract from Step 3 in 100 µL of isopropanol.[3]

-

Add 1 mL of 50 mM potassium phosphate buffer (pH 7) containing 3 µL of cholesterol oxidase solution (e.g., 2 mg/mL in water).[3]

-

Incubate the mixture at 37°C for 1 hour.[3]

-

Stop the reaction by adding 2 mL of methanol.[3]